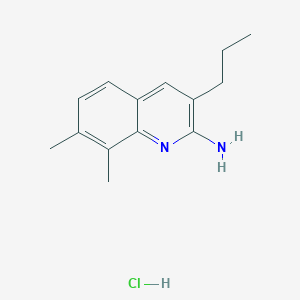
2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis del clorhidrato de 2-amino-7,8-dimetil-3-propilquinolina normalmente implica reacciones orgánicas de varios pasosEl paso final implica la formación de la sal de clorhidrato para mejorar la estabilidad y solubilidad del compuesto .
Análisis De Reacciones Químicas
El clorhidrato de 2-amino-7,8-dimetil-3-propilquinolina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de óxidos de N-quinolina.
Reducción: Las reacciones de reducción normalmente implican reactivos como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador, lo que da como resultado la formación de derivados de quinolina reducidos.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-amino-7,8-dimetil-3-propilquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se emplea en estudios relacionados con la inhibición enzimática e interacciones proteicas.
Medicina: La investigación que involucra este compuesto se centra en sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros intermediarios químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-amino-7,8-dimetil-3-propilquinolina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, afectando así la función de la enzima. Además, puede interactuar con los receptores celulares, modulando las vías de transducción de señales e influyendo en las respuestas celulares .
Comparación Con Compuestos Similares
El clorhidrato de 2-amino-7,8-dimetil-3-propilquinolina se puede comparar con otros derivados de quinolina, como:
2-Aminoquinolina: Carece de los grupos metilo y propilo, lo que lo hace menos hidrofóbico y potencialmente menos efectivo en ciertas aplicaciones.
7,8-Dimetilquinolina: No tiene los grupos amino y propilo, lo que puede limitar su actividad biológica.
3-Propilquinolina:
La combinación única de grupos funcionales en el clorhidrato de 2-amino-7,8-dimetil-3-propilquinolina lo convierte en un compuesto versátil con propiedades y aplicaciones distintas .
Propiedades
Número CAS |
1171674-96-6 |
|---|---|
Fórmula molecular |
C14H19ClN2 |
Peso molecular |
250.77 g/mol |
Nombre IUPAC |
7,8-dimethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-4-5-12-8-11-7-6-9(2)10(3)13(11)16-14(12)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H |
Clave InChI |
SMNSWKJMTCBALL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C2C(=C(C=CC2=C1)C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
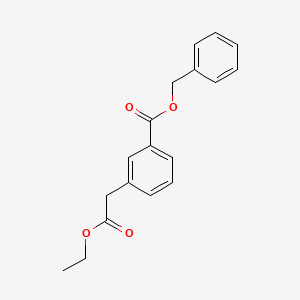
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B12634644.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)

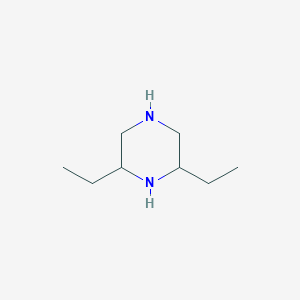
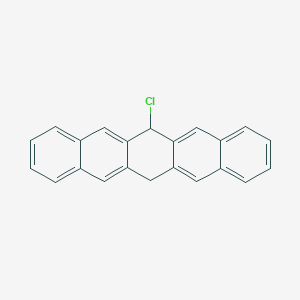
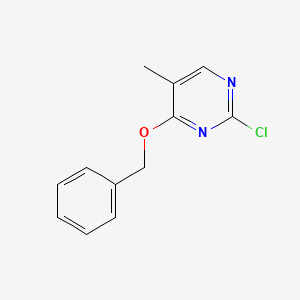


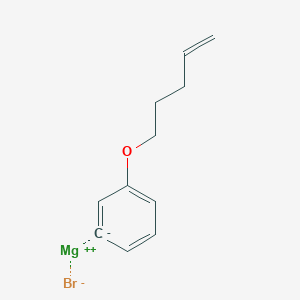
![2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole](/img/structure/B12634698.png)
